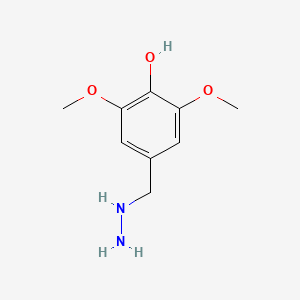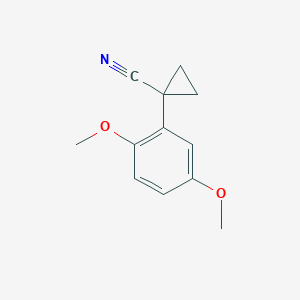
(2Z,4Z,6Z,8Z)-thionine; acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4Z,6Z,8Z)-thionine; acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,6Z,8Z)-thionine; acetic acid typically involves the use of specific reagents and conditions to achieve the desired configuration of double bonds and the incorporation of the thionine group. One common method involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions to introduce the thionine group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,4Z,6Z,8Z)-thionine; acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thionine group and the configuration of the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2Z,4Z,6Z,8Z)-thionine; acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thionine groups into various molecules, which can alter their reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thionine group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of (2Z,4Z,6Z,8Z)-thionine; acetic acid involves its interaction with specific molecular targets and pathways. The thionine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are the subject of ongoing research to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thionine: A related compound with similar structural features but different reactivity and applications.
Sulfoxides and Sulfones: Compounds that can be formed from the oxidation of (2Z,4Z,6Z,8Z)-thionine; acetic acid, with distinct chemical and biological properties.
Thioethers and Thiols:
Uniqueness
This compound is unique due to its specific configuration of double bonds and the presence of the thionine group. This combination of features imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and form a wide range of products further enhances its versatility and usefulness in research and development.
Eigenschaften
Molekularformel |
C10H12O2S |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
acetic acid;thionine |
InChI |
InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |
InChI-Schlüssel |
TWSZIRXHRIBQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=CSC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)




![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)




